Cas no 2059988-70-2 (3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride)

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride is a heterocyclic organic compound featuring a pyridine-piperidine scaffold with a nitrile functional group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or enzyme inhibition. The pyridine and piperidine moieties contribute to its potential as a ligand or pharmacophore in drug discovery. Its well-defined structure and high purity ensure reproducibility in synthetic and biological studies. The dihydrochloride salt also facilitates handling and storage under standard laboratory conditions.
3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride structure
2059988-70-2 structure
Product name:3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
CAS No:2059988-70-2
MF:C11H15Cl2N3
Molecular Weight:260.162900209427
CID:4635336

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride 化学的及び物理的性質

名前と識別子

    • 3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
    • 3-pyridin-2-ylpiperidine-3-carbonitrile;dihydrochloride
    • 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
    • インチ: 1S/C11H13N3.2ClH/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10;;/h1-2,4,7,13H,3,5-6,9H2;2*1H
    • InChIKey: JZIZOHHTRIHDCU-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1CCCC(C#N)(C2C=CC=CN=2)C1

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • トポロジー分子極性表面積: 48.7

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-342150-0.5g
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
0.5g
$902.0 2023-02-23
Enamine
EN300-342150-0.25g
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
0.25g
$572.0 2023-02-23
Enamine
EN300-342150-0.1g
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
0.1g
$400.0 2023-02-23
A2B Chem LLC
AW27694-500mg
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
500mg
$985.00 2024-04-20
A2B Chem LLC
AW27694-5g
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
5g
$3567.00 2024-04-20
1PlusChem
1P01BRIM-10g
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
10g
$6210.00 2023-12-19
1PlusChem
1P01BRIM-100mg
3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
100mg
$480.00 2025-03-19
Enamine
EN300-342150-2.5g
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
2.5g
$2268.0 2023-02-23
Enamine
EN300-342150-1.0g
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
1g
$0.0 2023-06-07
A2B Chem LLC
AW27694-2.5g
3-(pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride
2059988-70-2 95%
2.5g
$2423.00 2024-04-20

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride 関連文献

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochlorideに関する追加情報

3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride: A Comprehensive Overview

The compound with CAS No. 2059988-70-2, commonly referred to as 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, with a pyridine ring substituted at the second position and a cyano group attached to the third carbon. The dihydrochloride salt form indicates the presence of two hydrochloric acid molecules associated with the compound, which is typical for compounds with multiple basic sites.

Recent studies have highlighted the potential of 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride in drug discovery, particularly in the development of novel therapeutics targeting central nervous system disorders. Researchers have explored its ability to modulate neurotransmitter systems, such as dopamine and serotonin, which are critical in conditions like depression, anxiety, and schizophrenia. The pyridine moiety is known to confer unique electronic properties, enhancing the compound's interaction with biological targets.

The synthesis of 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride involves a multi-step process that typically begins with the preparation of the piperidine ring. This is followed by substitution reactions to introduce the pyridine group and the cyano group. The final step involves protonation with hydrochloric acid to form the dihydrochloride salt. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have been employed to optimize yield and purity.

In terms of pharmacokinetics, 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride exhibits favorable absorption profiles in preclinical models. Studies have shown that it achieves significant bioavailability when administered orally, making it a promising candidate for oral drug delivery systems. Its metabolic stability has also been evaluated, with findings suggesting that it undergoes minimal first-pass metabolism, thereby enhancing its systemic availability.

The compound's safety profile has been assessed through acute and chronic toxicity studies in animal models. Results indicate that 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride demonstrates low toxicity at therapeutic doses, with no significant adverse effects observed on major organ systems. These findings underscore its potential for long-term therapeutic use.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride. These studies have revealed potential binding interactions with key proteins involved in neurodegenerative diseases, such as beta-secretase (BACE1) and gamma-secretase. Such insights are invaluable for guiding further optimization of the compound's structure to enhance its therapeutic efficacy.

In conclusion, 3-(Pyridin-2-yl)piperidine-3-carbonitrile dihydrochloride represents a compelling candidate for drug development due to its unique chemical properties, favorable pharmacokinetic profile, and potential therapeutic applications. Continued research into its mechanism of action, combined with advancements in synthetic chemistry and computational modeling, will undoubtedly pave the way for its clinical translation.

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